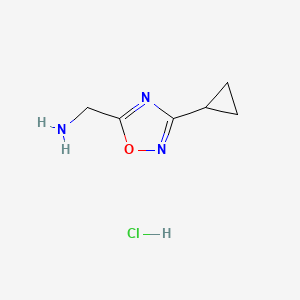

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

描述

Chemical context of oxadiazole compounds

Oxadiazoles constitute a fundamental class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom within their ring structure. These versatile heterocycles exist in four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each distinguished by the positional arrangement of nitrogen atoms within the ring system. The 1,2,4-oxadiazole isomer, which forms the structural foundation of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, has emerged as particularly significant due to its unique electronic properties and bioisosteric equivalence with ester and amide functional groups.

The electronic characteristics of 1,2,4-oxadiazoles result from their aromatic nature, though they exhibit lower aromaticity compared to conventional benzene rings. The nitrogen atoms within the ring display nucleophilic character, while the carbon atoms demonstrate electrophilic properties, creating a heterocycle with multifunctional reactivity potential. This electronic distribution enables 1,2,4-oxadiazoles to participate in diverse chemical transformations, including thermal rearrangement reactions, photochemical rearrangements, and nucleophilic aromatic substitutions.

The structural integrity of oxadiazole compounds stems from their favorable physical, chemical, and pharmacokinetic properties, which significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. These interactions occur due to the heterocycle's ability to serve as both hydrogen bond acceptor and donor, depending on the substitution pattern and surrounding chemical environment. The bioisosteric relationship between 1,2,4-oxadiazoles and conventional pharmacophores has made them particularly valuable in medicinal chemistry applications where traditional functional groups may exhibit instability or undesirable properties.

Historical development of cyclopropyl-oxadiazole derivatives

The historical trajectory of oxadiazole chemistry commenced in 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole nucleus, establishing the foundational knowledge for subsequent developments in this heterocyclic system. Initially designated as furo[ab]diazoles, these compounds were recognized for their structural relationship to furan, though the substitution of two methine groups with nitrogen atoms significantly altered their electronic properties.

The classical synthetic approach to 1,2,4-oxadiazoles involved nitrile-nitrile oxide 1,3-dipolar cycloaddition reactions, which remained the predominant method for several decades. However, the most widely applied contemporary method involves heterocyclization between amidoximes and acid derivatives, representing a significant advancement in synthetic methodology. This approach often proceeds through the isolation of O-acylamidoxime intermediates before final cyclization, providing greater control over the synthetic process.

The development of cyclopropyl-substituted oxadiazole derivatives emerged as researchers recognized the unique steric and electronic effects imparted by cyclopropyl groups. The incorporation of cyclopropyl substituents into oxadiazole structures creates compounds with distinctive three-dimensional arrangements that can significantly influence biological activity and receptor interactions. These structural modifications represent a sophisticated approach to fine-tuning the pharmacological properties of oxadiazole-based compounds.

Modern synthetic methodologies have expanded to include room temperature approaches and one-pot synthesis protocols, demonstrating the continued evolution of oxadiazole chemistry. Base-mediated synthesis methods have been developed that allow the conversion of nitriles, aldehydes, and hydroxylamine hydrochloride into 3,5-disubstituted 1,2,4-oxadiazoles under mild conditions. These advances have facilitated the preparation of complex oxadiazole derivatives, including cyclopropyl-substituted variants like this compound.

Significance in heterocyclic chemistry research

The significance of oxadiazole compounds in heterocyclic chemistry research extends far beyond their structural novelty, encompassing fundamental contributions to our understanding of aromatic heterocycles and their applications in drug discovery. Five-membered heterocycles, including oxadiazoles, represent the largest category of heterocyclic compounds, surpassing six-membered heterocycles in diversity due to their ability to accommodate multiple heteroatoms within neutral ring systems.

Oxadiazoles demonstrate remarkable versatility as lead compounds for designing potent bioactive agents, with 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives showing particularly diverse biological activities. The structural features of these compounds enable them to interact with various biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and disruption of cellular processes. Research has demonstrated that oxadiazole derivatives exhibit activity against numerous therapeutic targets, including carbonic anhydrase, histone deacetylase, cyclooxygenases, and various receptor systems.

The bioisosteric properties of 1,2,4-oxadiazoles have proven especially valuable in medicinal chemistry research, where they serve as replacements for ester and amide groups in situations where traditional functional groups exhibit instability. This bioisosteric relationship enables medicinal chemists to maintain essential pharmacological interactions while improving the stability, bioavailability, or other pharmacokinetic properties of drug candidates. The ability to create specific interactions such as hydrogen bonding while avoiding hydrolysis-prone functional groups has made oxadiazoles particularly attractive in pharmaceutical research.

Contemporary research has revealed that oxadiazole derivatives possess an unusually wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This broad activity profile has positioned oxadiazoles as privileged scaffolds in drug discovery, representing structural frameworks that are capable of providing useful biological activity against multiple therapeutic targets.

Current research landscape

The current research landscape surrounding oxadiazole compounds reflects an accelerated pace of investigation, with interest in their biological applications doubling in the last fifteen years. This intensified research activity encompasses multiple dimensions, including synthetic methodology development, structure-activity relationship studies, and biological evaluation across diverse therapeutic areas.

Recent advances in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to oxadiazole synthesis. Room temperature synthesis methods have been established that eliminate the need for harsh reaction conditions while maintaining high yields and selectivity. These methodological improvements have facilitated the preparation of complex oxadiazole derivatives and enabled structure-activity relationship studies that were previously challenging due to synthetic limitations.

Contemporary research has revealed the presence of 1,2,4-oxadiazole units in several commercially available drugs, underscoring their practical significance in pharmaceutical development. Notable examples include Oxolamine, a cough suppressant that represents the first marketed drug containing a 1,2,4-oxadiazole nucleus. The discovery of oxadiazole antibacterials through computational docking studies demonstrates the continued application of modern drug discovery techniques to heterocyclic compound development.

The compound this compound represents a specific manifestation of these research trends, incorporating the cyclopropyl substitution pattern that has emerged as significant in contemporary oxadiazole chemistry. With its molecular weight of 139.16 grams per mole for the free base and enhanced properties as the hydrochloride salt, this compound exemplifies the sophisticated structural modifications that characterize current research directions.

Current investigations into oxadiazole derivatives continue to reveal new therapeutic applications and synthetic methodologies, positioning these compounds at the forefront of heterocyclic chemistry research. The comprehensive spectroscopic characterization techniques now available, including ultraviolet-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, have enabled detailed structure-property relationships to be established. These analytical capabilities support the continued development of oxadiazole-based compounds for diverse applications in medicinal chemistry and materials science.

属性

IUPAC Name |

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKFXIXPDYIQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210232-48-6 | |

| Record name | (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 245.70 g/mol

- IUPAC Name : [(2S,3S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine; hydrochloride

- CAS Number : 1251923-65-5

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound in focus has shown promise in several studies.

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it can effectively inhibit cell proliferation in various cancer types.

- Case Studies :

- In one study, the compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U937), with IC50 values in the sub-micromolar range .

- Another study highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), where it induced apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screenings indicated that it possesses activity against certain bacterial strains, suggesting potential as an antimicrobial agent .

Other Pharmacological Effects

- Anti-inflammatory Properties : Some derivatives of oxadiazole have shown anti-inflammatory effects in preclinical models. The mechanism may involve the inhibition of pro-inflammatory cytokines .

- Cytotoxicity Profiles : Further investigations into the cytotoxic profiles reveal that while some derivatives exhibit high potency against cancer cells, they may have varying degrees of toxicity towards non-cancerous cells .

Research Findings Summary

科学研究应用

Medicinal Chemistry

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been investigated for its potential in drug development. The oxadiazole moiety is known for its biological activity, particularly as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The presence of the cyclopropyl group may enhance these effects by improving the compound's ability to penetrate microbial membranes.

- Anticancer Properties : Research indicates that compounds containing oxadiazole rings can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve interference with DNA replication or repair mechanisms.

Neuropharmacology

There is emerging interest in the effects of oxadiazole derivatives on the central nervous system (CNS). Preliminary studies suggest that this compound may possess neuroprotective properties.

- Potential Use in Neurodegenerative Diseases : The compound could be explored as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress and inflammation play critical roles.

Agricultural Chemistry

The unique structure of this compound also positions it as a candidate for agricultural applications.

- Pesticidal Activity : Research into similar compounds has indicated potential use as herbicides or insecticides. The efficacy of this compound against specific pests or diseases affecting crops could be a valuable area of exploration.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |

| Study C | Neuroprotective Effects | Showed reduced neuronal death in models of oxidative stress-induced injury. |

相似化合物的比较

Structural and Physicochemical Differences

Substituent Effects :

- Cyclopropyl : Balances lipophilicity (XLogP3 ~0.9) and rigidity, enhancing metabolic stability and target engagement .

- Aromatic Groups (e.g., Chlorophenyl, Fluorophenyl) : Increase molecular weight and lipophilicity (XLogP3 1.8–2.3), favoring membrane permeability but risking solubility issues .

- Alkyl Chains (e.g., Ethyl, Isopropyl) : Ethyl reduces steric hindrance (XLogP3 0.4), while isopropyl increases hydrophobicity (XLogP3 1.2), impacting solubility and metabolic pathways .

Molecular Weight :

- The cyclopropyl derivative (MW 175.62) adheres to Lipinski’s rule of five (MW <500), making it more drug-like compared to bulkier analogs like the chlorophenyl variant (MW 246.10) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropanecarboximidamide with hydroxylamine derivatives under alkaline conditions, followed by hydrochlorination. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol or methanol (as demonstrated for structurally similar oxadiazoles in ). HPLC (≥95% purity threshold) and NMR (e.g., δ 8.5–9.0 ppm for oxadiazole protons) are critical for validation . Impurities like unreacted cyclopropyl intermediates should be monitored via LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies cyclopropyl (δ 1.0–1.5 ppm, multiplet) and oxadiazole (δ 8.5–9.0 ppm) protons. C NMR confirms the oxadiazole ring (δ 155–165 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar degradation products .

- FT-IR : Peaks at 1650–1700 cm (C=N stretching) and 3200–3400 cm (NH stretching) confirm functional groups .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects hydrolytic degradation (e.g., oxadiazole ring cleavage). Long-term studies (25°C/60% RH) validate shelf-life predictions. Lyophilization improves stability for hygroscopic batches, as shown for analogous hydrochloride salts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Spills should be neutralized with sodium bicarbonate and absorbed via inert materials. Acute toxicity data (LD > 300 mg/kg in rodents) suggest moderate hazard, but chronic exposure risks require further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group in biological activity?

- Methodological Answer : Compare bioactivity (e.g., receptor binding assays) of the cyclopropyl analog with non-cyclopropyl derivatives (e.g., phenyl or methyl substitutes). Molecular docking (using software like AutoDock Vina) predicts enhanced steric hindrance and hydrophobic interactions with target proteins, as seen in analogous oxadiazole-based inhibitors .

Q. How should contradictory data in literature regarding its solubility and bioavailability be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4 PBS for solubility; Caco-2 cells for permeability). Confounding factors like counterion variability (e.g., hydrochloride vs. free base) or particle size distribution must be controlled. Meta-analysis of existing datasets can identify outliers .

Q. What in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?

- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and tissue distribution via LC-MS/MS. Chronic toxicity studies (28-day dosing) monitor hepatic/renal biomarkers. For neuroactivity, zebrafish larvae or murine behavioral assays (e.g., forced swim test) are applicable, as validated for related amine-containing compounds .

Q. Which computational strategies can predict metabolite formation and potential off-target interactions?

- Methodological Answer :

- Metabolism Prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., N-dealkylation or oxadiazole ring oxidation) .

- Off-Target Screening : Similarity ensemble approach (SEA) or molecular dynamics simulations map interactions with non-target kinases or GPCRs, reducing attrition in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。